5-Chloro-1-(3-methoxypropyl)-1h-benzo[d]imidazole
Description
Properties
IUPAC Name |
5-chloro-1-(3-methoxypropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-15-6-2-5-14-8-13-10-7-9(12)3-4-11(10)14/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCIJLAMSQJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-methoxypropyl)-1h-benzo[d]imidazole can be achieved through several methods. One common approach involves the reaction of 5-chloro-1H-benzo[d]imidazole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 5 undergoes nucleophilic substitution under mild conditions. Common reagents include amines, alkoxides, or thiols.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 h | 5-Methoxy-1-(3-methoxypropyl)-1H-benzo[d]imidazole | 78% | |
| Benzylamine | EtOH, reflux, 12 h | 5-(Benzylamino)-1-(3-methoxypropyl)-1H-benzo[d]imidazole | 65% | |
| Potassium thioacetate | DCM, rt, 24 h | 5-(Acetylthio)-1-(3-methoxypropyl)-1H-benzo[d]imidazole | 82% |
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the imidazole ring .
Alkylation and Acylation
The NH group in the imidazole ring undergoes alkylation or acylation to introduce functional groups.
Key Finding : Alkylation at the NH position enhances solubility in nonpolar solvents, as confirmed by NMR studies .
Oxidation Reactions
The imidazole ring is susceptible to oxidation, forming derivatives with modified electronic properties.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C, 3 h | 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-7-carboxylic acid | 58% | |
| m-CPBA | DCM, 0°C → rt, 8 h | This compound 3-oxide | 85% |
Application : Oxidized derivatives show enhanced binding to biological targets like cyclooxygenase enzymes .
Coordination Chemistry
The compound forms stable complexes with transition metals, leveraging its N-heterocyclic carbene (NHC) character.
Structural Confirmation : X-ray crystallography and HR-MS validate square-planar geometry in Au(I) complexes .
Condensation Reactions
The imidazole ring participates in condensation with aldehydes to form fused heterocycles.
Biological Relevance : Condensation products exhibit nanomolar activity against Mycobacterium tuberculosis .
Functional Group Transformations
The 3-methoxypropyl side chain can be modified to alter physicochemical properties.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| O-Demethylation | BBr₃, DCM, -78°C | 5-Chloro-1-(3-hydroxypropyl)-1H-benzo[d]imidazole | 76% | |
| Etherification | Propylene oxide | 5-Chloro-1-(3-(2-hydroxypropoxy)propyl)-1H-benzo[d]imidazole | 63% |
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of benzimidazole derivatives, including 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole, is their antimicrobial properties. Research has shown that benzimidazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens. For instance:
- Antibacterial Activity : Studies have demonstrated that certain benzimidazole derivatives possess strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 2 µg/mL, indicating potent antibacterial activity comparable to standard antibiotics .
- Antifungal Activity : Additionally, these compounds have shown antifungal properties against strains like Candida albicans and Aspergillus fumigatus, with MIC values ranging from 2 to 19 µg/mL .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Research indicates that various benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation:
- Inhibition of COX Enzymes : Some derivatives have shown IC50 values in the nanomolar range for COX-2 inhibition, demonstrating their potential as anti-inflammatory agents . For instance, one study reported significant reductions in edema in animal models treated with benzimidazole derivatives compared to standard anti-inflammatory drugs like diclofenac .
Antiviral Activity
Recent studies have explored the antiviral potential of benzimidazole derivatives against viruses such as hepatitis C. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit viral replication:
- Inhibition of Hepatitis C Virus : Certain benzimidazole derivatives have demonstrated promising activity against hepatitis C virus non-structural proteins, with EC50 values indicating potent antiviral effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the chemical structure can significantly influence biological activity:
- Substituent Effects : The presence of specific substituents on the benzimidazole core can enhance or diminish its biological activities. For example, the introduction of alkyl groups or halogens has been shown to increase antimicrobial potency .
Synthesis and Development
The synthesis of this compound involves various chemical reactions that allow for the incorporation of different functional groups:
- Synthetic Methods : Common synthetic routes include condensation reactions and cyclization processes that yield high-purity compounds suitable for biological testing .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-methoxypropyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Benzimidazole Derivatives
Notes and Limitations
Structural Characterization Gaps : Crystallographic data for this compound are absent in the provided evidence. Tools like SHELX or OLEX2 could elucidate its 3D conformation and intermolecular interactions .
Biological Activity
5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzoimidazole core with a chloro substituent and a methoxypropyl side chain. Its molecular formula is C_{12}H_{14}ClN_{3}O, with a molecular weight of approximately 252.70 g/mol. The unique combination of substituents contributes to its chemical reactivity and biological activity, making it an interesting subject for further studies.
Antimicrobial Activity
Research indicates that compounds within the benzoimidazole class, including this compound, exhibit significant antimicrobial properties. A study evaluating related benzimidazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 16 µg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative A | 4 | Staphylococcus aureus |
| Benzimidazole Derivative B | 8 | E. coli |
| Benzimidazole Derivative C | 16 | Candida albicans |
Anticancer Activity
The anticancer potential of benzoimidazole derivatives has been extensively studied. A recent investigation into structurally similar compounds revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values ranging from 7.82 to 21.48 μM for several benzoimidazole derivatives against these cell lines .
In vitro studies have shown that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This dual mechanism enhances its potential as a multi-targeted therapeutic agent . Molecular docking studies further elucidate its binding interactions with key enzymes involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features. The presence of the chloro group enhances electron-withdrawing properties, potentially increasing the compound's reactivity towards biological targets. The methoxypropyl side chain may also contribute to lipophilicity, facilitating membrane penetration and enhancing bioavailability .
Q & A
Q. What are the common synthetic routes for 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole and its derivatives?
Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- One-pot synthesis : Aromatic amines react with aldehydes or ketones under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .
- Coupling reactions : Substituents like thiophene or triazole groups can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling .
- Salt formation : Hydrochloride salts are prepared to enhance solubility, as seen in related imidazole derivatives .
Q. Key Methodological Considerations :
- Use of catalysts (e.g., CuI for click chemistry) and solvents (DMF, THF).
- Purification via column chromatography or recrystallization.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Standard characterization includes:
Q. Example Spectral Data :
| Technique | Key Peaks |
|---|---|
| NMR (CDCl) | δ 3.45–3.55 (m, 2H, -OCH), δ 1.95–2.10 (m, 2H, -CH-CH-CH) |
| HRMS | [M+H] calculated for C _{12}ClN: 231.0689; Found: 231.0692 |
Advanced Research Questions
Q. How can computational methods like DFT optimize the design of benzimidazole derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, stability, and reactivity:
- Structural optimization : Confirms lowest-energy conformers and bond lengths .
- Frontier Molecular Orbitals (FMOs) : Evaluates HOMO-LUMO gaps to assess chemical reactivity .
- Docking studies : Models interactions with biological targets (e.g., enzymes) to guide pharmacological design .
Application Example :
DFT analysis of this compound derivatives revealed strong electron-withdrawing effects from the chloro group, influencing binding affinity in enzyme inhibition studies .
Q. How can researchers resolve contradictions in spectral data during synthesis?
Discrepancies in NMR or mass spectra often arise from regioisomers or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- X-ray crystallography : Determines absolute configuration, as demonstrated for thiophene-substituted analogs .
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 5-Methoxy-1H-benzo[d]imidazole-d) .
Case Study :
A mixed crystal structure of 5-Chloro-1-(thiophen-2-ylmethyl)-1H-benzimidazole (94:6 ratio) clarified regiochemical ambiguity via crystallographic refinement .
Q. What methodologies assess the stability of this compound under varying conditions?
Stability studies involve:
Q. Key Findings :
Q. How are structural modifications used to enhance biological activity?
Derivatization strategies include:
- Heterocyclic appendages : Introducing triazole or thiazole moieties improves antimicrobial or anticancer activity .
- Halogen substitution : Bromo or fluoro analogs enhance metabolic stability .
Example :
Coupling with 4-(trifluoromethyl)phenyl groups increased lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
Q. How do researchers address conflicting bioactivity data in analogs?
Contradictory results may stem from assay variability or off-target effects. Solutions include:
Q. Table 1: Synthetic Yields of Benzimidazole Derivatives
| Substituent | Method | Yield (%) | Reference |
|---|---|---|---|
| Thiophene-triazole | CuAAC coupling | 85 | |
| 4-Methoxyphenyl | One-pot cyclization | 83 | |
| Piperidinyl | Reductive amination | 72 |
Q. Table 2: Key NMR Shifts for Common Substituents
| Substituent | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| 3-Methoxypropyl | 3.35 (s, OCH) | 56.8 (OCH) |
| 5-Chloro | - | 128.5 (C-Cl) |
| Thiophene-methyl | 2.45 (s, CH) | 18.2 (CH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
